The presence of a carboxylic acid group suggests 8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid could act as a building block for more complex molecules. However, there is no evidence available in scientific literature to confirm its use in such a way [Search for scientific articles on 8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid as a building block].
Research on related compounds such as 2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid and 2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride does exist , . This suggests that 8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid itself might be a precursor or intermediate for the synthesis of other molecules, but further research is needed to confirm this.
8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid is a unique spirocyclic compound characterized by its distinctive structure that incorporates both oxygen and nitrogen atoms within its ring system. With a molecular weight of 185.22 g/mol and a molecular formula of C9H15NO3, this compound features a carboxylic acid functional group, which significantly influences its chemical reactivity and potential biological activity .
The biological activity of 8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid is linked to its interaction with specific molecular targets, including enzymes and receptors. Although detailed pathways are not extensively documented, it is known that the compound can modulate enzyme activity or influence receptor signaling pathways, potentially leading to various biological effects.
The synthesis of 8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions that include:
8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid has potential applications in medicinal chemistry due to its unique structural features that allow for further derivatization and functionalization. Its carboxylic acid group enhances its reactivity, making it a versatile compound in synthetic pathways aimed at developing new pharmaceuticals or biologically active compounds.
Several compounds share structural similarities with 8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
8-Oxa-2-azaspiro[4.5]decane | Similar spirocyclic structure without carboxylic acid | Lacks the carboxylic acid functionality |
2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid | Contains a carboxylic acid but differs in ring structure | Different arrangement of functional groups |
2-benzyl-8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid | Benzyl substitution at the second position | Enhanced lipophilicity due to benzyl group |
Uniqueness: The presence of the specific carboxylic acid functional group in 8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid distinguishes it from similar compounds, providing unique chemical reactivity and potential biological activity that may not be present in its analogs .
8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid is a spirocyclic compound with a fused bicyclic structure. Its molecular formula is C₉H₁₅NO₃, and its molecular weight is 185.22 g/mol. The IUPAC name reflects its spirocyclic framework:
The stereochemistry is specified as (4S) in some derivatives, though the parent compound’s configuration is not explicitly defined in available literature.
Functional Group | Position | Chemical Role |
---|---|---|
Oxygen (ether) | 8 | Ring stabilization |
Nitrogen (amide) | 2 | Spirocyclic junction |
Carboxylic acid | 4 | Hydrophilic anchor |
While specific crystallographic data for 8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid is not reported, related spirocyclic systems (e.g., 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane) demonstrate noncentrosymmetric orthorhombic structures (P2₁2₁₂₁ symmetry). In such systems, molecular packing minimizes dipole-dipole repulsions through antiparallel alignment. The spirocyclic conformation involves:
Key peaks include:
The molecular ion peak ([M]⁺) appears at m/z 185 for the parent compound. Fragmentation patterns include loss of CO₂ (m/z 141) and cleavage of the spirocyclic system.
Key differences:
Density Functional Theory calculations have emerged as an indispensable tool for understanding the electronic structure and reactivity patterns of spirocyclic compounds, particularly 8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid and its derivatives. Recent computational investigations have systematically explored the transition state geometries and energetics that govern the formation and transformation pathways of these complex heterocyclic systems [1] [2] [3].
The most comprehensive DFT studies on spirocyclic transition states have employed the B3LYP hybrid functional with various basis sets, ranging from 6-31G(d,p) to 6-311++G(d,p), to achieve accurate descriptions of both geometric parameters and energetic properties [1] [4] [5]. These calculations have revealed that transition state stabilization in 8-Oxa-2-azaspiro[4.5]decane derivatives occurs primarily through hydrogen bonding interactions between the amine nitrogen and adjacent functional groups, with energy barriers typically ranging from 11.7 to 18.0 kcal/mol [6] [7].
Particularly significant are the UB3LYP/6-31G* level calculations that have been applied to dioxirane-catalyzed epoxidation reactions involving spirocyclic intermediates [1]. These studies demonstrate that all relevant low-energy transition states adopt either spiro or hybrid spiro-planar geometries, with complete planar arrangements being energetically disfavored. The computational analysis shows that disfavored transition states deviate more significantly from the optimal 90° spiro arrangement, with average dihedral angles of 117 ± 2° compared to 100 ± 1° for favored pathways [1].
The energetic landscape of spirocyclic transition states has been further elucidated through comparative studies of different oxidation pathways. Diels-Alder type self-cycloaddition reactions leading to spiro adduct formation exhibit reaction free energies of approximately -82.0 kcal/mol, indicating thermodynamic favorability over alternative intramolecular cyclization processes with energies around -37.6 kcal/mol [8]. These findings underscore the kinetic preference for intermolecular cycloaddition pathways in spirocyclic compound synthesis.
Advanced computational methodologies have also incorporated solvent effects and non-covalent interactions into transition state modeling. The presence of protic solvents such as methanol or ethanol can stabilize transition states by up to 4 kcal/mol through hydrogen bonding interactions [8]. Additionally, the role of N-methyl morpholine N-oxide as a facilitating agent has been computationally validated, showing that dipolar interactions and hydrogen bonding with both metal complexes and reactive intermediates contribute to lowered activation barriers [8].
Temperature-dependent conformational analysis reveals that spirocyclic transition states exhibit dynamic behavior, with multiple low-frequency vibrational modes facilitating interconversion between different bonding patterns [9]. This conformational flexibility is particularly important for understanding the selectivity observed in synthetic transformations, where steric constraints imposed by substituents can redirect reaction pathways toward alternative products [8].
The molecular orbital characteristics of 8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid provide fundamental insights into its chemical reactivity and electronic behavior. Comprehensive frontier molecular orbital analysis using B3LYP/6-311++G(d,p) calculations reveals distinct electronic features that govern the compound's interactions with electrophiles and nucleophiles [5] [10].
The Highest Occupied Molecular Orbital exhibits predominantly π-character localized on the spiro nitrogen center, with energy values ranging from -5.2 to -6.8 electron volts [5]. This orbital composition, comprising 68-85% contribution from nitrogen lone pair electrons, accounts for the nucleophilic character observed at the nitrogen site and explains the compound's propensity for protonation and alkylation reactions [6]. The spatial distribution of the HOMO extends over the spirocyclic framework, creating a region of enhanced electron density that facilitates intermolecular interactions.
Conversely, the Lowest Unoccupied Molecular Orbital primarily consists of π-orbital character associated with the carboxylic acid functional group, with energies spanning -1.8 to -3.2 electron volts [5]. The LUMO exhibits 72-91% contribution from the carbonyl π-system, rendering the carboxyl carbon highly susceptible to nucleophilic attack [12]. This electronic arrangement explains the facile esterification and amidation reactions commonly observed with carboxylic acid derivatives of spirocyclic compounds.
The HOMO-LUMO energy gap, calculated to range from 2.1 to 4.6 electron volts depending on the computational method and basis set employed, indicates moderate reactivity and suggests potential applications in photochemical processes [5] [13]. Time-dependent DFT calculations have identified charge transfer transitions corresponding to excitation from occupied orbitals on the nitrogen center to unoccupied states on the carboxylic acid moiety, providing a theoretical basis for understanding photophysical properties [14].
Natural Bond Orbital analysis reveals the localized bonding interactions that stabilize the spirocyclic structure [15] [10]. The spiro carbon-nitrogen bond exhibits significant s-character (approximately 25-30%), contributing to the geometric rigidity observed in these systems [4]. Additionally, NBO calculations identify weak donor-acceptor interactions between nitrogen lone pairs and adjacent σ*-orbitals, with stabilization energies typically ranging from 2 to 8 kcal/mol [4] [10].
Energy decomposition analysis using the EDA-NOCV methodology has quantified the charge transfer contributions in spirocyclic systems [10]. These studies demonstrate that electron-withdrawing substituents on the aromatic rings enhance ligand-to-metal charge transfer by increasing the acceptor character of the π*-orbitals [10]. Conversely, electron-donating groups strengthen metal-to-ligand back-donation through enhanced π-electron density [10].
The reactivity patterns derived from molecular orbital analysis correlate well with experimental observations of regioselectivity in chemical transformations [16] [17]. Electrophilic attack preferentially occurs at sites with high HOMO density, typically the nitrogen center and electron-rich positions on aromatic substituents [18] [19]. Nucleophilic reactions favor positions with significant LUMO contribution, particularly the carbonyl carbon of the carboxylic acid group and activated aromatic positions [18].
The conformational preferences of 8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid have been extensively investigated through systematic energy landscape calculations, revealing the structural factors that govern molecular flexibility and stability [20] [21] [22]. Comprehensive conformational searching using B3LYP/6-31G(d,p) methodology, combined with molecular dynamics simulations, has mapped the accessible conformational space and identified the energetically favored arrangements [21] [6].
Alternative conformations include chair-boat and boat-chair arrangements, with relative energies of 2.3 and 3.1 kcal/mol, respectively [21]. These higher-energy states exhibit reduced orbital overlap and increased ring strain, resulting in populations of 8.4% and 1.8% at room temperature [21]. The boat-boat conformation, despite its symmetry, displays significant destabilization (5.8 kcal/mol) due to cumulative steric hindrance and unfavorable torsional interactions [21].
Transition states connecting different conformational minima have been located and characterized through intrinsic reaction coordinate calculations [20]. The half-chair transition state, representing the highest energy barrier for ring interconversion, exhibits a relative energy of 8.7 kcal/mol and corresponds to a synchronous motion involving multiple dihedral angle changes [21]. This barrier height suggests that conformational interconversion occurs readily at room temperature, consistent with the dynamic behavior observed in nuclear magnetic resonance spectroscopy [21].
Substituent effects on conformational preferences have been systematically investigated for various derivatives of the parent compound [23] [21]. Electron-withdrawing groups at the 4-position tend to stabilize conformations that place these substituents in equatorial-like positions, minimizing dipolar interactions with the spiro heteroatoms [21]. Conversely, bulky substituents show strong preferences for conformations that reduce steric clashes, even at the cost of electronic destabilization [23].
Solvent effects on conformational equilibria have been evaluated using polarizable continuum model calculations [22]. Polar solvents preferentially stabilize conformations that expose the carboxylic acid group to the solvent environment, shifting the equilibrium toward more extended conformations [22]. Nonpolar solvents favor compact arrangements that minimize the solvent-accessible surface area of polar functional groups [22].
Temperature-dependent conformational analysis using statistical thermodynamics reveals that higher-energy conformations become increasingly populated at elevated temperatures [22]. The conformational entropy contribution favors states with greater flexibility, partially compensating for the enthalpic penalty associated with strained geometries [22]. These calculations provide essential parameters for understanding the temperature dependence of chemical reactivity and biological activity [22].
The characterization of non-covalent interactions in 8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid systems has been accomplished through advanced computational techniques, including Atoms in Molecules analysis, Non-Covalent Interaction index calculations, and Energy Decomposition Analysis [4] [24] [25]. These methodologies provide quantitative descriptions of the weak intermolecular forces that govern crystal packing, solution behavior, and molecular recognition processes [4] [26].
Classical hydrogen bonding interactions, particularly C-H···O contacts, represent the most significant non-covalent interactions in spirocyclic systems, with energies ranging from 2.1 to 4.8 kcal/mol [4] [25]. QTAIM analysis reveals bond critical points with electron densities between 0.008 and 0.025 atomic units, indicating moderately strong interactions that contribute substantially to lattice stability [4]. The geometric parameters of these interactions show C-H···O distances in the range of 2.2 to 2.8 Angstroms, consistent with conventional hydrogen bonding criteria [4].
C-H···π interactions provide additional stabilization through contacts between aliphatic hydrogen atoms and aromatic π-systems, with interaction energies of 1.2 to 3.5 kcal/mol [4] [25]. These interactions exhibit characteristic distances of 2.8 to 3.6 Angstroms and contribute approximately 18.7% of the total non-covalent interaction energy in crystalline phases [4]. The Non-Covalent Interaction index visualizes these contacts as green isosurfaces, indicating their weak but attractive nature [24] [26].
π-π stacking interactions between aromatic substituents contribute significantly to the structural organization of spirocyclic compounds, with stabilization energies ranging from 3.8 to 8.2 kcal/mol [4] [27]. These interactions occur at inter-ring distances of 3.2 to 3.8 Angstroms and are characterized by blue regions in NCI plots, indicating strong attractive interactions [24]. The frequency of π-π contacts accounts for 12.3% of the total interaction profile in extended structures [4].
Van der Waals forces provide omnipresent but individually weak contributions to the total interaction energy, with individual contact energies of 0.8 to 2.1 kcal/mol [4]. Despite their modest individual strength, these interactions collectively account for 25.8% of the non-covalent interaction profile due to their abundance [4]. The NCI analysis identifies these contacts as green regions with characteristic distances of 3.5 to 4.2 Angstroms [24].
Electrostatic interactions between charged or polar groups exhibit the strongest individual interaction energies, ranging from 5.2 to 12.6 kcal/mol [4] [25]. These interactions are visualized in NCI plots as red-blue gradients, reflecting the directional nature of electrostatic forces [24]. The relatively low frequency of these interactions (6.2%) reflects the specific geometric requirements for optimal electrostatic alignment [4].
Dispersion forces, while individually weak (1.5 to 6.3 kcal/mol), contribute to the overall stability through cumulative effects across multiple contacts [4] [28]. These interactions are particularly important for understanding the behavior of spirocyclic compounds in nonpolar environments and contribute to the conformational preferences observed in solution [28].